molecular formula C21H28N2O3S B4619967 4-methoxy-N-{[1-(2-methylbenzyl)-3-piperidinyl]methyl}benzenesulfonamide

4-methoxy-N-{[1-(2-methylbenzyl)-3-piperidinyl]methyl}benzenesulfonamide

Cat. No. B4619967
M. Wt: 388.5 g/mol
InChI Key: RSFQORPWIGOKSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar sulfonamide compounds typically involves reactions between specific sulfonamides and aldehydes or other organic compounds. For example, Schiff base compounds have been synthesized from reactions between sulfamethoxazole and hydroxy-methoxybenzaldehyde, characterized by techniques such as MS, IR, NMR, and UV-Visible techniques, demonstrating the versatile synthetic routes available for sulfonamide derivatives (Yıldız et al., 2010).

Molecular Structure Analysis

Crystallographic studies are common for understanding the molecular structure of sulfonamide compounds. For instance, the crystal structure of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide has been determined, showing how different intermolecular interactions can affect the overall architecture of such compounds (Rodrigues et al., 2015).

Chemical Reactions and Properties

Research on sulfonamide derivatives often focuses on their reactivity and potential for forming new compounds. For example, reactions involving sulfonamide compounds with alcohols or phenols under basic conditions to form benzyl ethers highlight the chemical versatility and reactivity of sulfonamides (Carlsen, 1998).

Scientific Research Applications

Photodynamic Therapy Applications

The compound "4-methoxy-N-{[1-(2-methylbenzyl)-3-piperidinyl]methyl}benzenesulfonamide" shares structural similarities with various benzenesulfonamide derivatives that have been explored for their photophysical and photochemical properties. A study by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine substituted with benzenesulfonamide derivatives reveals the potential of such compounds in photodynamic therapy. The research highlighted the high singlet oxygen quantum yield of these compounds, making them suitable for Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Cognitive Enhancing Properties

Another relevant study involves SB-399885, a compound structurally similar to 4-methoxy-N-{[1-(2-methylbenzyl)-3-piperidinyl]methyl}benzenesulfonamide, which demonstrated cognitive-enhancing properties. This research by Hirst et al. (2006) found that SB-399885, acting as a 5-HT6 receptor antagonist, exhibited potential in improving cognitive deficits, suggesting a therapeutic utility in Alzheimer's disease and schizophrenia. The study indicates the significance of the benzenesulfonamide moiety in developing cognitive enhancers (Hirst et al., 2006).

Photocatalytic Applications

Further research on zinc(II) phthalocyanine derivatives with benzenesulfonamide substituents by Öncül, Öztürk, and Pişkin (2021) suggests their efficacy in photocatalytic applications. The study emphasizes the compounds' suitability for photocatalysis due to their photophysical and photochemical properties, which could be leveraged in environmental and industrial processes (Öncül, Öztürk, & Pişkin, 2021).

Antimicrobial and Antifungal Activities

Compounds with the benzenesulfonamide moiety have also been investigated for their antimicrobial and antifungal activities. A study by Gupta and Halve (2015) on novel azetidin-2-ones containing benzenesulfonamide demonstrated potent antifungal activity against Aspergillus species, highlighting the potential of such compounds in developing new antifungal agents (Gupta & Halve, 2015).

properties

IUPAC Name

4-methoxy-N-[[1-[(2-methylphenyl)methyl]piperidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-17-6-3-4-8-19(17)16-23-13-5-7-18(15-23)14-22-27(24,25)21-11-9-20(26-2)10-12-21/h3-4,6,8-12,18,22H,5,7,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFQORPWIGOKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCCC(C2)CNS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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